(2,6-Dichloropyridin-3-yl)(morpholino)methanone
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound (2,6-dichloropyridin-3-yl)(morpholino)methanone is systematically named (2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone according to IUPAC rules. Its molecular formula is C₁₀H₁₀Cl₂N₂O₂ , with a computed molecular weight of 261.10 g/mol . The structure comprises a pyridine ring substituted with chlorine atoms at positions 2 and 6, a ketone group at position 3, and a morpholine moiety linked via the carbonyl oxygen.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 415700-14-0 |
| PubChem CID | 796223 |
| InChIKey | PLAVALNMGZAHSU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl |
The compound is also recognized by synonyms such as 4-(2,6-dichloropyridine-3-carbonyl)morpholine.
Crystallographic Data and X-ray Diffraction Studies
Direct crystallographic data for this compound remains limited in publicly available literature. However, structural insights can be inferred from related compounds. For instance, the morpholine ring typically adopts a chair conformation in crystal structures, as observed in analogous pyridine-morpholine derivatives.
Key Structural Features (Predicted):
- Pyridine Ring Geometry : The 2,6-dichloro substitution pattern imposes steric constraints, likely leading to a distorted planar geometry.
- Carbonyl Group Orientation : The ketone group (C=O) is expected to adopt a trans configuration relative to the pyridine nitrogen.
- Morpholine Ring Dynamics : Flexibility in the morpholine ring (C-O-C-N-C-C) may influence crystal packing interactions.
While no specific X-ray diffraction (XRD) studies are cited for this compound, methodologies for crystal structure determination (e.g., Mo Kα radiation, Bruker SMART CCD diffractometers) are standard for similar systems.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR data for this compound are not explicitly reported, but trends from structurally related compounds provide guidance. For example, a similar compound, (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone, exhibits:
- ¹H NMR (DMSO-d₆) : δ 3.64–3.63 (d, J = 4.9 Hz, 4H), 3.60–3.59 (d, J = 4.9 Hz, 4H) for morpholine protons.
- ¹³C NMR (DMSO-d₆) : δ 165.4 (C=O), 66.2 (morpholine CH₂ groups), 45.5 (morpholine N-CH₂).
Predicted shifts for this compound:
| Proton Environment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| Pyridine Cl-substituted H | 7.5–8.5 (aromatic) | 145–160 (aromatic C) |
| Morpholine CH₂ (adjacent to O) | 3.5–3.8 (m) | 60–70 (CH₂–O) |
| Morpholine CH₂ (adjacent to N) | 3.2–3.5 (m) | 40–50 (CH₂–N) |
Infrared (IR) and Raman Spectroscopic Profiling
IR spectroscopy would highlight critical functional groups:
- C=O Stretch : Strong absorption near 1700–1720 cm⁻¹ (amide/ester carbonyl).
- C–Cl Stretch : Sharp peaks at 600–800 cm⁻¹ (aromatic C–Cl).
- Morpholine N–C–O Stretch : Bands at 1100–1200 cm⁻¹ (C–N–C vibrations).
Raman spectroscopy would complement IR data, emphasizing polarizability changes in the pyridine ring and morpholine moiety.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) of related compounds suggests the following fragmentation pathways:
| Fragment | m/z | Origin |
|---|---|---|
| [M]⁺ | 261 | Molecular ion (C₁₀H₁₀Cl₂N₂O₂ |
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVALNMGZAHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355304 | |
| Record name | (2,6-dichloropyridin-3-yl)(morpholino)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415700-14-0 | |
| Record name | (2,6-dichloropyridin-3-yl)(morpholino)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Liquid-Phase Chlorination of 2-Chloropyridine
Process Overview: 2,6-Dichloropyridine is prepared by chlorination of 2-chloropyridine in the liquid phase without a catalyst, at temperatures above 160°C (preferably ≥180°C). This method achieves high selectivity and yield, minimizing by-products and impurities such as 2,3-dichloropyridine or polychlorinated pyridines.
-
- Chlorination at 180°C with continuous chlorine bubbling yields approximately 97.5% 2,6-dichloropyridine with minimal impurities (1.1% 2,3,6-trichloropyridine, 0.4% 2,3,5,6-tetrachloropyridine).
- The reaction proceeds cleanly without forming tar-like substances, indicating good process stability and product purity.
- The reaction can start from a mixture of 2-chloropyridine and 2,6-dichloropyridine, such as that obtained from gaseous phase photo-chlorination of pyridine, which simplifies raw material preparation and reduces purification steps.
- Addition of ferric chloride catalyst reduces reaction time but may introduce minor impurities.
| Parameter | Condition/Result |
|---|---|
| Temperature | ≥160°C, optimally 180°C |
| Catalyst | None preferred; FeCl3 optional |
| Reaction Time | 50-130 hours depending on conditions |
| Yield of 2,6-Dichloropyridine | Up to 97.5% |
| Major Impurities | <5% total (trichloropyridines, tetrachloropyridines) |
| By-product Formation | Minimal tar formation |
(Data adapted from US Patent US5112982A)
Synthesis of this compound
Once 2,6-dichloropyridine is obtained, the next step is the formation of the methanone linkage to the morpholino group.
General Synthetic Route
Reaction Type: Nucleophilic acyl substitution or amidation involving the reaction of 2,6-dichloropyridine derivatives containing a carboxylic acid or acid chloride functional group at the 3-position with morpholine.
-
- Preparation of 2,6-dichloropyridine-3-carboxylic acid or its acid chloride derivative.
- Reaction of this intermediate with morpholine under controlled conditions (often in an organic solvent such as dichloromethane or tetrahydrofuran).
- Use of coupling agents or catalysts may be employed to enhance yield and selectivity.
Mechanism: The morpholine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride or activated carboxylic acid derivative, forming the amide bond characteristic of the methanone linkage.
Reported Methods and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl2) or oxalyl chloride, reflux | Converts carboxylic acid to acid chloride |
| Amidation Reaction | Morpholine, base (e.g., triethylamine), room temp to reflux | Forms this compound |
| Solvent | Dichloromethane, THF, or similar aprotic solvents | Ensures solubility and reaction control |
| Purification | Recrystallization or chromatography | Yields high-purity product |
(Information synthesized from Vulcanchem product data and general organic synthesis principles)
Alternative Synthetic Strategies
Some methods involve direct coupling of morpholine with activated dichloropyridine derivatives without isolating the acid chloride, using coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.
Catalysts or additives may be employed to improve reaction rates and yields, but care is taken to avoid side reactions, especially given the sensitivity of the dichloropyridine ring to harsh conditions.
Research Findings and Analytical Data
The compound this compound exhibits a molecular formula of C10H10Cl2N2O2 and a molecular weight of 261.1 g/mol.
Structural confirmation is typically achieved through NMR spectroscopy, mass spectrometry, and elemental analysis, ensuring the integrity of the dichloropyridine and morpholino moieties.
The compound’s synthesis is optimized for high purity to facilitate its use in medicinal chemistry research, where its biological activity as an enzyme inhibitor is of interest.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| 2,6-Dichloropyridine synthesis | Liquid-phase chlorination | 2-chloropyridine + Cl2, 180°C, no catalyst | ~97.5% purity | High selectivity, minimal impurities |
| Acid chloride formation | SOCl2 or oxalyl chloride treatment | Reflux in inert solvent | Quantitative conversion | Prepares reactive intermediate |
| Amidation with morpholine | Nucleophilic substitution | Morpholine, base, RT to reflux | High yield (typically >80%) | Forms target methanone compound |
| Alternative amidation | Coupling reagents (EDC/DCC) | Mild conditions | Moderate to high yields | Avoids isolation of acid chloride |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates substitution at chlorine positions. The 2- and 6-chlorine atoms are meta-directing, enabling regioselective replacements under mild conditions.
Key Reactions:
Mechanistic Insight :
-
Chlorine’s electronegativity activates the pyridine ring for attack by soft nucleophiles (e.g., amines, thiols).
-
Steric hindrance from the morpholino group slightly reduces reactivity at the 3-position .
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-couplings enable functionalization for drug-discovery applications.
Example Reactions:
Key Observations :
-
Coupling efficiency depends on chloride’s leaving-group ability and steric accessibility.
-
Electron-withdrawing morpholino-ketone enhances oxidative addition kinetics .
Morpholino Group Reactivity
The morpholine moiety undergoes selective transformations without disrupting the pyridine core.
Functionalization Pathways:
-
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to yield quaternary ammonium derivatives.
Example : Morpholino → N-methylmorpholinium (85% yield,). -
Acylation :
Treating with acetyl chloride in pyridine forms N-acetyl-morpholino analogs (72% yield,).
Ketone-Mediated Condensations
The methanone group participates in nucleophilic additions and condensations.
Notable Reactions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 3 hrs | (2,6-Dichloropyridin-3-yl)(morpholino)hydrazone | Fluorescent chelators |
| Grignard reagents | THF, −78°C → RT | Tertiary alcohol derivatives | Low yields due to steric hindrance |
Challenges :
-
Steric bulk from morpholino and pyridine restricts ketone accessibility, favoring low-temperature protocols.
Redox Transformations
Controlled reductions and oxidations modify the core structure:
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorine Position Variants
The position of chlorine substituents on the pyridine ring significantly influences reactivity and binding. For example:
- (2,3-Dichloropyridin-4-yl)(morpholino)methanone (Cl at 2,3-positions): Asymmetrical substitution could disrupt planarity, reducing π-π stacking interactions but increasing selectivity for non-symmetric targets .
Amine Group Variants
The nature of the amine group impacts solubility and electronic properties:
- Morpholino vs. Thiomorpholino: Replacing the oxygen in morpholino with sulfur (thiomorpholino) increases lipophilicity and alters electron distribution. For instance, (5,6-Dichloropyridin-3-yl)(thiomorpholino)methanone (CAS: 1042653-57-5) may exhibit enhanced membrane permeability compared to the oxygen-containing analog .
- Morpholino vs.
Pyridine Ring Substituent Variants
Substituents on the pyridine ring modulate biological activity and physicochemical properties:
- (2,6-Dichloropyridin-3-yl)(4-ethylphenyl)methanone (Compound 29): The 4-ethylphenyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. This compound demonstrated inhibitory activity against OXA-48 β-lactamase (IC₅₀: ~0.5 µM), highlighting the importance of the dichloropyridinyl core .
- (6-Chloro-2-methoxypyridin-3-yl)(morpholino)methanone: The methoxy group at the 2-position increases metabolic stability by resisting oxidative degradation, a common issue with chlorinated analogs .
Molecular Properties (Table 1)
Key Observations
- Electronic Effects : The electron-withdrawing chlorine atoms increase the electrophilicity of the pyridine ring, enhancing interactions with nucleophilic residues in enzymes.
- Solubility: Morpholino-containing compounds exhibit higher aqueous solubility than aryl-substituted analogs (e.g., compound 29) due to the polar oxygen atom .
Biological Activity
(2,6-Dichloropyridin-3-yl)(morpholino)methanone is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H10Cl2N2O2, characterized by a dichlorinated pyridine ring and a morpholino group attached to a methanone functional group. This unique structure contributes to its biological activity and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied as an inhibitor of several enzymes involved in disease pathways.
- Binding Affinity : The compound interacts with specific biological targets, which is crucial for understanding its mechanism of action.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors. For example:
- 15-Prostaglandin Dehydrogenase (15-PGDH) : This enzyme plays a role in prostaglandin degradation. The compound has shown potential as a tight-binding inhibitor with an apparent of 0.1 nM, effectively increasing PGE2 levels in various tissues in animal models .
Case Studies and Research Findings
- In Vivo Studies : In murine models, this compound demonstrated significant effects on recovery rates post-bone marrow transplantation and reduced colitis severity induced by dextran sodium sulfate .
- Therapeutic Potential : The compound's ability to modulate inflammatory responses suggests its potential application in treating conditions such as asthma and other inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5,6-Dichloropyridin-3-yl(morpholino)methanone | Similar dichlorinated pyridine structure | Different position of chlorine substituents |
| 2,4-Dichloropyridin-3-yl(morpholino)methanone | Variations in chlorine positions | Potentially different biological activities |
| 4-(2-Chloro-pyridin-4-yl)-morpholine | Contains a single chlorine atom | Different reactivity profiles compared to dichloro derivatives |
The distinct arrangement of chlorine atoms and the morpholino group enhances the biological activity of this compound compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2,6-Dichloropyridin-3-yl)(morpholino)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling chloropyridine derivatives with morpholine-containing reagents. A related morpholino methanone compound was synthesized via column chromatography (hexanes/EtOAc 2:1 eluent) with a 66% yield. Optimize stoichiometric ratios (e.g., 4:1 molar excess of phenolic reagents) and control exothermic steps under inert atmospheres to minimize side reactions .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include molecular weight (226.66 g/mol), CAS RN (53062-98-9), and structural confirmation via spectroscopic methods (e.g., NMR, FT-IR). PubChem and EPA DSSTox provide validated data for cross-referencing solubility and stability parameters .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store in dry, ventilated areas away from ignition sources. Follow protocols for spill containment and disposal per local regulations, referencing safety data on analogous morpholino methanones .
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer : Its dichloropyridine core enables nucleophilic aromatic substitution, while the morpholino group enhances solubility for downstream reactions. It has been employed in synthesizing bioactive molecules, such as enzyme inhibitors, via functionalization at the 2- and 6-chloro positions .
Advanced Research Questions
Q. How can X-ray crystallography resolve non-planar geometries in this compound, and what functional implications arise?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 59.3° between aromatic rings) and intermolecular π-π interactions. Use SHELXL for refinement , analyzing torsion angles and hydrogen bonding to predict solid-state reactivity or crystallographic packing efficiency .
Q. What strategies resolve contradictions in spectroscopic data during synthesis or purity assessment?
- Methodological Answer : Combine orthogonal techniques:
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- HPLC-MS to detect impurities (e.g., residual morpholine derivatives).
- NMR (¹H/¹³C) to verify substitution patterns and rule out regioisomers .
Q. How can researchers design experiments to study this compound’s role in modulating protein interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition assays, couple with kinetic studies (e.g., Michaelis-Menten plots) and molecular docking to map interaction sites .
Q. What advanced purification techniques ensure high purity for sensitive applications?
- Methodological Answer : Employ preparative HPLC with a C18 column (gradient elution: acetonitrile/water) for high-resolution separation. Validate purity via LC-MS and elemental analysis, ensuring ≤0.1% impurities for pharmacological studies .
Key Data from Literature
- Molecular Weight : 226.66 g/mol
- CAS RN : 53062-98-9
- Crystallographic Data : Dihedral angle = 59.3°; space group P2₁/c
- Synthesis Yield : 66% under optimized column chromatography conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
